

Toxicological profile and safety data for Integerrimine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Integerrimine N-oxide	
Cat. No.:	B191547	Get Quote

Integerrimine N-oxide: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus, represents a significant toxicological concern. While often considered less toxic than its corresponding tertiary amine, integerrimine, the N-oxide can be readily converted to the parent alkaloid in vivo, leading to a cascade of toxic effects. This technical guide provides a comprehensive overview of the current toxicological data for integerrimine N-oxide, including its metabolic activation, mechanism of toxicity, and available safety data. Due to the limited availability of toxicological studies conducted specifically on purified integerrimine N-oxide, this guide incorporates data from studies on related pyrrolizidine alkaloids, their N-oxides, and extracts from plants known to contain integerrimine and its N-oxide. This information is critical for researchers and professionals involved in drug development, natural product safety, and risk assessment.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	(1R,4E,6R,7R,17R)-4- ethylidene-7-hydroxy-6,7- dimethyl-14-oxido-2,9-dioxa- 14- azoniatricyclo[9.5.1.0 ¹⁴ , ¹⁷]hept adec-11-ene-3,8-dione	PubChem
CAS Number	85955-28-8	PubChem
Molecular Formula	C18H25NO6	PubChem
Molecular Weight	351.39 g/mol	PubChem
Appearance	Solid	Sigma-Aldrich

Toxicological Data

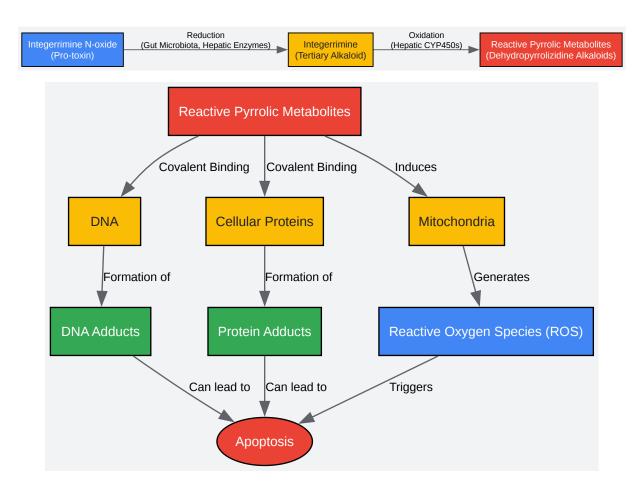
Quantitative toxicological data for pure **integerrimine N-oxide** are scarce in publicly available literature. The following tables summarize available data for related compounds and extracts, which can provide an indication of its potential toxicity.

Table 2.1: Acute Toxicity Data

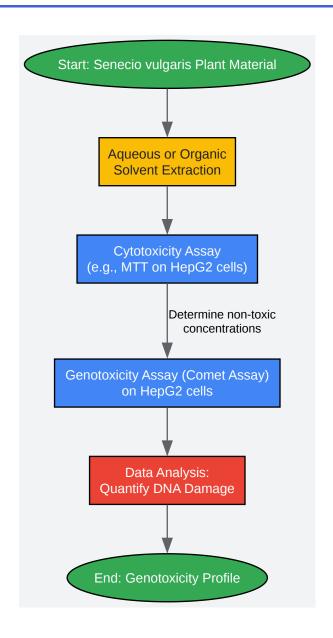
Substance	Species	Route of Administration	LD ₅₀ / Toxic Dose	Source
Senecio inaequidens Extract (containing retrorsine and senecionine)	Rat	Oral	0.049 - 0.25 mg/g body weight (showed clinical signs of toxicity)	[1]
Senecio jacobaea (Tansy Ragwort)	Cattle	Oral	Chronic lethal dose: ~2.5 mg total PA/kg body weight for 18 days	[2]
Riddelliine (Senecio riddellii alkaloid)	Cattle	Oral	15 mg/kg body weight for 20 days	[2]

Table 2.2: Genotoxicity and Carcinogenicity Data

Substance/Ass ay Type	System	Result	Remarks	Source
Senecio vulgaris Extracts	HepG2 cells (in vitro)	Genotoxic	Induced primary DNA damage at non-cytotoxic concentrations.	[3]
Pyrrolizidine Alkaloids (general)	Animal studies	Carcinogenic	1,2-unsaturated PAs are genotoxic and cause liver cancer.	[4]
Riddelliine	Rats and Mice	Carcinogenic	Induced hepatic haemangiosarco mas in male mice.	[5]


Metabolic Pathways and Mechanism of Toxicity

The toxicity of **integerrimine N-oxide** is intrinsically linked to its metabolic fate in vivo. The following sections and diagrams illustrate the key pathways.


Metabolic Activation

Integerrimine N-oxide is considered a pro-toxin. Its toxicity is primarily mediated through its conversion to the tertiary pyrrolizidine alkaloid, integerrimine. This biotransformation is a two-step process:

- Reduction to Tertiary Amine: In the anaerobic environment of the gastrointestinal tract, gut microbiota can reduce the N-oxide to the corresponding tertiary amine, integerrimine. This reduction can also occur systemically in the liver.[6]
- Oxidative Bioactivation: The resulting integerrimine is then metabolized in the liver by cytochrome P450 (CYP) enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7] These electrophilic metabolites are the ultimate toxic species.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The toxicity of Senecio inaequidens DC PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
- To cite this document: BenchChem. [Toxicological profile and safety data for Integerrimine Noxide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b191547#toxicological-profile-and-safety-data-for-integerrimine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com